

Sarcosine Ethyl Ester Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sarcosine ethyl ester hydrochloride**

Cat. No.: **B554669**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine ethyl ester hydrochloride, a derivative of the naturally occurring amino acid sarcosine, has emerged as a significant building block in synthetic organic chemistry and pharmaceutical development. Its utility as a versatile intermediate is primarily attributed to the protection of the carboxylic acid group of sarcosine, allowing for selective reactions at the secondary amine. This guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and diverse applications of **Sarcosine ethyl ester hydrochloride**. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for laboratory and developmental applications.

Discovery and History

The history of **Sarcosine ethyl ester hydrochloride** is intrinsically linked to its parent compound, sarcosine (N-methylglycine). Sarcosine was first isolated from the breakdown products of creatine, a compound abundant in muscle tissue.

While the precise date of the first synthesis of **Sarcosine ethyl ester hydrochloride** is not well-documented in readily available historical records, its development is a logical extension of standard amino acid chemistry. The esterification of amino acids, including sarcosine, is a fundamental technique to protect the carboxylic acid functionality and enhance solubility in

organic solvents, thereby facilitating their use in peptide synthesis and other organic reactions. The hydrochloride salt form improves the compound's stability and handling characteristics, making it a convenient reagent for laboratory use. Its application has become particularly prominent with the rise of peptide-based therapeutics and the exploration of sarcosine derivatives in neuroscience.

Chemical and Physical Properties

Sarcosine ethyl ester hydrochloride is a white to off-white crystalline solid.^[1] It is hygroscopic and should be stored in a dry environment.^[1] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₂ ClNO ₂	[1]
Molecular Weight	153.61 g/mol	[1]
CAS Number	52605-49-9	[1]
Melting Point	125-128 °C	[1]
Solubility	Soluble in water (0.1 g/mL)	[1]
Appearance	White to off-white crystalline solid	[1]
Purity	Typically ≥98%	[2]

Synonyms: Ethyl sarcosinate hydrochloride, N-Methylglycine ethyl ester hydrochloride, H-Sar-OEt·HCl^[1]

Experimental Protocols: Synthesis

The most common method for the synthesis of **Sarcosine ethyl ester hydrochloride** is the Fischer esterification of sarcosine in ethanol with a strong acid catalyst, typically hydrogen chloride or thionyl chloride.

Protocol: Synthesis via Thionyl Chloride

This protocol is adapted from a standard laboratory procedure for the esterification of amino acids.

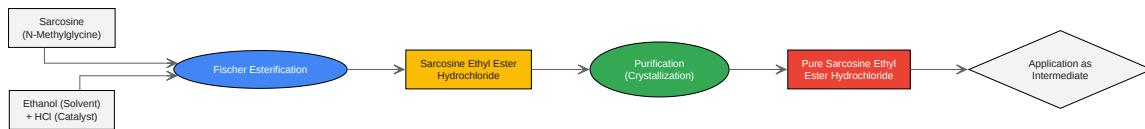
Materials:

- Sarcosine
- Ethanol (absolute)
- Thionyl chloride (SOCl_2)
- Diethyl ether
- Ice-water bath
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Rotary evaporator
- Vacuum filtration apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sarcosine in absolute ethanol.
- Cool the mixture in an ice-water bath.
- Slowly add thionyl chloride dropwise to the cooled and stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
- After the addition of thionyl chloride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
- Cool the reaction mixture to room temperature.
- Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator.
- To the resulting solid or oil, add diethyl ether to precipitate the product.
- Collect the white crystalline solid by vacuum filtration.
- Wash the crystals with cold diethyl ether to remove any remaining impurities.
- Dry the product under vacuum to yield **Sarcosine ethyl ester hydrochloride**.


Applications in Research and Development

Sarcosine ethyl ester hydrochloride is a valuable intermediate in several areas of chemical and pharmaceutical research.

- Peptide Synthesis: As a protected amino acid derivative, it is used in the solution-phase synthesis of peptides. The ethyl ester protects the C-terminus, while the secondary amine is available for coupling with other amino acids.^[1]
- Pharmaceutical Intermediate: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).^[2] Its use is particularly noted in the development of drugs targeting neurological disorders.^[2]
- Neuroscience Research: The parent molecule, sarcosine, is a known glycine transporter 1 (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist. **Sarcosine ethyl ester hydrochloride** is utilized in the synthesis of sarcosine analogs and prodrugs for investigating potential treatments for conditions like schizophrenia.^[2]
- Drug Discovery: The compound is used to introduce the N-methylglycine moiety into larger molecules, which can improve pharmacokinetic properties such as solubility and membrane permeability.

Logical and Experimental Workflows

The synthesis and application of **Sarcosine ethyl ester hydrochloride** follow a logical progression from starting materials to its use as a synthetic intermediate.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and application of **Sarcosine ethyl ester hydrochloride**.

Conclusion

Sarcosine ethyl ester hydrochloride is a fundamental reagent in modern organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers in academia and industry. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support its effective use in the laboratory and in the development of novel therapeutics. The continued exploration of sarcosine and its derivatives in neuroscience and other fields ensures that **Sarcosine ethyl ester hydrochloride** will remain a relevant and valuable chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl sarcosinate hydrochloride | 52605-49-9 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Sarcosine Ethyl Ester Hydrochloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554669#discovery-and-history-of-sarcosine-ethyl-ester-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com